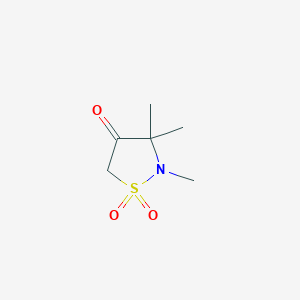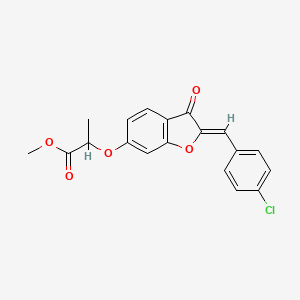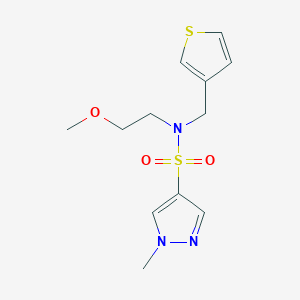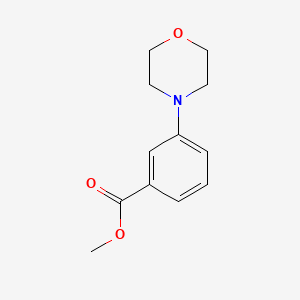
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is a chemical compound with the CAS Number: 58742-87-3 . It has a molecular weight of 177.22 . The IUPAC name for this compound is 2,3,3-trimethylisothiazolidin-4-one 1,1-dioxide .
Molecular Structure Analysis
The Inchi Code for “2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is 1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is a powder that is stored at room temperature . It has a melting point of 79-80 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
2,3,3-Trimethyl-1λ^6,2-thiazolidine-1,1,4-trione, as part of the broader family of thiazolidine derivatives, plays a crucial role in bridging organic synthesis with medicinal chemistry. Thiazolidine motifs, characterized by their heterocyclic five-membered structure containing sulfur and nitrogen, are pivotal in the synthesis of diverse natural and bioactive compounds. These motifs exhibit a wide range of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, due to the presence of sulfur which enhances their biological activity. The synthesis of these compounds has been advanced through various methods like multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. This has improved their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are significant for their therapeutic and pharmaceutical applications and are instrumental in the design of probe drugs and next-generation drug candidates, highlighting their importance in developing multifunctional drugs with enhanced activity (Nusrat Sahiba et al., 2020).
Chemical and Biological Properties of Analogues
The exploration of thiazolidine derivatives extends to their analogues, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes. These compounds are known for their fascinating chemical and biological properties, which include a broad spectrum of activities such as spectroscopic properties, structural uniqueness, magnetic characteristics, and biological and electrochemical activities. The variability in the chemistry of these compounds and their complexes has opened up new research avenues, potentially leading to novel applications in various biological targets (M. Boča et al., 2011).
QSAR Studies and Anticancer Activities
The biological activity of 4-thiazolidinones, including their anticancer potential, has been extensively studied through quantitative structure-activity relationship (QSAR) analyses. These studies provide insights into the technical and interpretive aspects of QSAR models, specifically focusing on anticancer activities of 4-thiazolidinone derivatives. Such research has elucidated the relationships between the structural features of thiazolidinones and their efficacy in inhibiting tumor cell growth. The interpretation of these models has guided the design of new potent anticancer agents, highlighting the significance of certain structural elements in interacting with biological targets (O. Devinyak et al., 2013).
Safety and Hazards
The safety information for “2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHINLDQYIQLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)


![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)


![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)